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Compound of Interest

Compound Name: Benzyl 2-methylbenzoate
CAS No.: 67157-60-2
Cat. No.: B3192985

Get Quote

. J

A Comprehensive Guide to Nomenclature,
Synthesis, and Characterization
Part 1: Identity Matrix & Nomenclature Architecture

In the precise world of medicinal chemistry and fragrance synthesis, ambiguity is the enemy of
reproducibility. Benzyl 2-methylbenzoate is frequently confused with its structural isomer, 2-
methylbenzyl benzoate. As drug development professionals, we must first establish a rigorous
identity matrix to prevent costly procurement or synthesis errors.

The molecule in question is the benzyl ester of o-toluic acid.[1][2] Structurally, it consists of a
benzyl group (derived from benzyl alcohol) attached to the oxygen of the 2-methylbenzoate

anion.

Table 1: Chemical Identity Matrix[3]
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Identifier Type

Value

Notes

Common Name

Benzyl 2-methylbenzoate

Preferred IUPAC-compatible

name.[4]

Traditional Name

Benzyl o-toluate

Derived from o-toluic acid.

Critical: Do not confuse with

CAS Registry Number 67157-60-2 ]
80716-36-5 (isomer).
Benzyl 2- Systematic but rarely used in
IUPAC Name
methylbenzenecarboxylate commerce.
CC1=CC=CC=C1C(=0)0CC2  Useful for
SMILES

=CC=CC=C2

chemoinformatics/docking.[4]

Molecular Formula

C15H1402

MW: 226.27 g/mol

Nomenclature Logic & Disambiguation

The nomenclature follows the standard ester protocol: [Alcohol-derived alkyl group] + [Acid-

derived anion].

e Acid Component: 2-methylbenzoic acid (historically o-toluic acid). The ortho-methyl group is

the defining feature, providing significant steric bulk around the carbonyl.

e Alcohol Component: Benzyl alcohol (phenylmethanol).

e The Isomer Trap: Researchers often confuse this with 2-methylbenzyl benzoate (CAS

80716-36-5), where the methyl group is on the benzyl ring, not the benzoate ring. This

structural difference drastically alters metabolic stability and olfactory profile.
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Figure 1: Structural deconstruction and critical disambiguation from common isomers.

Part 2: Synthetic Pathways & Mechanistic Logic

For research-grade purity (>98%), the "Expertise" pillar dictates avoiding standard Fischer
esterification. The ortho-methyl group on the benzoate ring creates significant steric hindrance
(the "Ortho Effect"), shifting the equilibrium and slowing the attack of the alcohol on the
carbonyl carbon.

Therefore, we utilize an Acyl Chloride activation strategy for lab-scale synthesis to ensure
irreversible, high-yield conversion.

Protocol: Acyl Chloride Nucleophilic Substitution
Objective: Synthesis of 10g Benzyl 2-methylbenzoate.

Reagents:
e 2-Methylbenzoic acid (o-toluic acid)
e Thionyl chloride (SOCI2) or Oxalyl chloride

o Benzyl alcohol[4][5][6][7][8]
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 Triethylamine (EtsN) or Pyridine (Acid scavenger)
e Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:

e Activation (In Situ):

[e]

Dissolve 2-methylbenzoic acid (1.0 eq) in dry DCM under N2 atmosphere.
o Add Thionyl chloride (1.2 eq) and a catalytic drop of DMF.

o Observation: Vigorous evolution of HCIl and SOz gas indicates formation of 2-
methylbenzoyl chloride.

o Reflux for 2 hours until gas evolution ceases. Remove excess SOCIz via rotary
evaporation.

o Esterification:

[e]

Redissolve the crude acid chloride in fresh dry DCM.

[e]

Cool to 0°C (ice bath) to control the exotherm.

o

Add Benzyl alcohol (1.1 eq) mixed with Triethylamine (1.5 eq) dropwise.

[¢]

Mechanistic Note: The base (EtsN) is critical to neutralize the HCI generated, driving the
reaction forward and preventing acid-catalyzed side reactions.

e Workup & Purification:

o Wash organic layer with 1M HCI (remove unreacted amine), then Sat. NaHCOs (remove
unreacted acid), then Brine.

o Dry over MgSOas and concentrate.

o Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc 9:1).
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Figure 2: The Acyl Chloride synthesis route, selected to overcome the steric hindrance of the

ortho-methyl group.

Part 3: Analytical Fingerprinting (Self-Validating
Systems)

To satisfy the "Trustworthiness" requirement, synthesis must be validated by spectral data. The
following diagnostic signals confirm the structure and purity.
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1. Proton NMR (*H NMR, 400 MHz, CDCIs)

The NMR spectrum provides a distinct "fingerprint.”

. . s . Diagnostic
Moiety Shift (6 ppm) Multiplicity Integration T .

Key ldentifier.
Deshielded by
ortho-carbonyl.
Ar-CHs 2.60 Singlet 3H Distinguishes
from meta/para
isomers (typically

~2.4 ppm).

Confirms the
Benzyl-CH:z 5.35 Singlet 2H benzyl ester

linkage.

The proton ortho
. . i to the carbonyl is
Aromatic (Acid) 7.8-8.0 Doublet/Multiplet ~ 1H o
significantly

deshielded.

Overlapping
) ) benzyl and
Aromatic (Rest) 72-75 Multiplet 8H
benzoate

protons.

2. Infrared Spectroscopy (FT-IR)

e C=0 Stretch: ~1720 cm~1 (Strong). Typical of conjugated esters.
e C-O Stretch: ~1260 cm~1 (Strong).

o Absence of OH: Lack of broad peak at 3000-3500 cm~* confirms full conversion of the
alcohol/acid.

Part 4: Drug Development Context & The "Ortho Effect"
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For pharmaceutical scientists, this molecule is more than a chemical intermediate; it is a case
study in steric control of metabolic stability.

Metabolic Stability & Prodrug Design

Esters are often used as prodrugs to improve lipophilicity (LogP ~4.2 for this molecule) and
membrane permeability. However, they must be hydrolyzed by plasma esterases to release the
active acid.

» The Ortho Effect: The methyl group at the 2-position creates a "steric shield" around the
carbonyl carbon.

e Consequence: This molecule hydrolyzes significantly slower than Benzyl benzoate or Benzyl
4-methylbenzoate.

» Application: If a drug candidate requires a longer half-life (

) in plasma before releasing the active moiety, introducing an ortho-substituent (like the
methyl group here) is a validated strategy to modulate PK/PD profiles [1][2].
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Figure 3: Conceptual visualization of the "Ortho Effect.” The 2-Methyl group (Red Star)
sterically hinders the approach of the esterase enzyme to the carbonyl, increasing metabolic
stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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